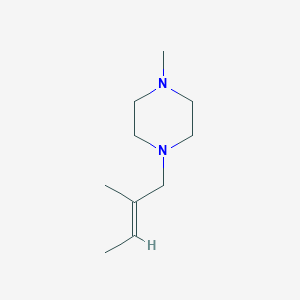![molecular formula C14H10N4O2S B5794990 4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B5794990.png)
4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid, commonly known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a benzoic acid moiety.
Mécanisme D'action
The mechanism of action of MPB is not fully understood, but it is believed to act as a thiol-reactive compound. MPB has been shown to react with cysteine residues in proteins, which can lead to changes in protein function and activity. Additionally, MPB has been shown to inhibit the activity of specific enzymes, such as caspases and proteases.
Biochemical and Physiological Effects:
MPB has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MPB can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain fungal and bacterial strains. MPB has also been shown to alter the activity of specific enzymes and proteins, which can affect cellular processes such as signaling pathways and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPB in lab experiments is its versatility. MPB can be used in a wide range of applications, from medicinal chemistry to materials science. Additionally, MPB is a relatively stable compound that can be easily synthesized in the lab. However, one limitation of using MPB is its potential toxicity. MPB has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MPB. One area of interest is the development of novel MPB-based compounds with improved efficacy and specificity for certain applications. Additionally, further studies are needed to fully understand the mechanism of action of MPB and its effects on cellular processes. Finally, the potential use of MPB in clinical applications, such as cancer therapy, warrants further investigation.
Méthodes De Synthèse
The synthesis of MPB involves a multi-step process that includes the reaction of 4-bromo-1,2-phenylenediamine with sodium azide to form 4-azido-1,2-phenylenediamine. This intermediate is then reacted with 4-pyridinylboronic acid to form 4-(4-pyridinyl)-1,2-phenylenediamine. Finally, the reaction of this intermediate with 2-chloro-5-mercaptobenzoic acid leads to the formation of MPB.
Applications De Recherche Scientifique
MPB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MPB has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, MPB has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, MPB has been utilized as a building block for the synthesis of novel polymers and materials.
Propriétés
IUPAC Name |
4-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-13(20)10-1-3-11(4-2-10)18-12(16-17-14(18)21)9-5-7-15-8-6-9/h1-8H,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOKJRJYGYKEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)

![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)



![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5794985.png)

![2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5794995.png)

